molecular formula C12H16BNO4 B8350520 (2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid

(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No. B8350520
M. Wt: 249.07 g/mol
InChI Key: UQCVQYLASNELFU-UHFFFAOYSA-N
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Patent
US09199947B2

Procedure details

s-BuLi (70 mL, 1.3M in cyclohexane) was added to TMEDA (15.3 g, 131.9 mmol) at −78° C. dropwise within 30 min. After stirring for 20 min, (3-methoxyphenyl)(pyrrolidin-1-yl)methanone (16 g, 78 mmol) in THF (40 mL) was added into the lithium solution slowly. The solution was stirred at −78° C. for 1.5 h and trimethyl borate (36 mL, 322.6 mmol) was added. The mixture was warmed to room temperature and stirred at rt overnight. The solution was acidified to pH=5-6 and the precipitate were filtered. The filter cake was washed with water and ethyl acetate to give 2-methoxy-6-(pyrrolidine-1-carbonyl)phenylboronic acid (5.5 g, 28%) as a white solid.
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]C(CC)C.CN(CCN(C)C)C.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([C:22]([N:24]2[CH2:28][CH2:27][CH2:26][CH2:25]2)=[O:23])[CH:19]=[CH:20][CH:21]=1.[Li].[B:30](OC)([O:33]C)[O:31]C>C1COCC1>[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([N:24]2[CH2:28][CH2:27][CH2:26][CH2:25]2)=[O:23])[C:17]=1[B:30]([OH:33])[OH:31] |^1:28|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
[Li]C(C)CC
Name
Quantity
15.3 g
Type
reactant
Smiles
CN(C)CCN(C)C
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(=O)N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at −78° C. for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred at rt overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate were filtered
WASH
Type
WASH
Details
The filter cake was washed with water and ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C(C(=CC=C1)C(=O)N1CCCC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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